molecular formula C12H22N2O2 B2707114 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one CAS No. 2092036-28-5

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one

Cat. No.: B2707114
CAS No.: 2092036-28-5
M. Wt: 226.32
InChI Key: SVJYUHNFJBDOJH-UHFFFAOYSA-N
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Description

1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one typically involves multi-step reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The complexity of the spirocyclic structure may pose challenges for large-scale production, requiring optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl}butan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-Oxa-4,9-diazaspiro[55]undecan-9-yl}butan-1-one is unique due to its specific functional groups and the position of these groups within the spirocyclic structure

Properties

IUPAC Name

1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-3-11(15)14-7-4-12(5-8-14)10-13-6-9-16-12/h13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJYUHNFJBDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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